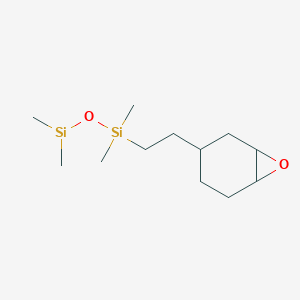
CID 23178451
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane: is an organosilicon compound with the molecular formula C20H38O3Si2 and a molecular weight of 382.68 g/mol . This compound is characterized by its unique structure, which includes a disiloxane backbone and a 7-oxabicyclo[4.1.0]heptane moiety. It is commonly used in various chemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane is typically synthesized through the reaction of 7-oxabicyclo[4.1.0]hept-3-yl ethylene oxide with 1,1,3,3-tetramethyl disiloxane . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, often catalyzed by transition metals.
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to create functionalized siloxanes .
Biology and Medicine: In biological research, this compound is used to study the interactions of silicon-based molecules with biological systems.
Industry: The compound is utilized in the production of silicone-based materials, including adhesives, sealants, and coatings. Its unique structure imparts desirable properties such as flexibility and durability to these materials .
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo addition reactions, leading to the formation of new Si-C or Si-O bonds . The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the silicon atoms .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyldisiloxane: This compound has a similar disiloxane backbone but lacks the 7-oxabicyclo[4.1.0]heptane moiety.
1,3-Bis[2-(3,4-epoxycyclohexyl)ethyl]-1,1,3,3-tetramethyldisiloxane: This compound contains epoxycyclohexyl groups instead of the 7-oxabicyclo[4.1.0]heptane moiety.
Uniqueness: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane is unique due to the presence of the 7-oxabicyclo[4.1.0]heptane moiety, which imparts distinct reactivity and properties compared to other disiloxanes .
Eigenschaften
Molekularformel |
C12H25O2Si2 |
|---|---|
Molekulargewicht |
257.50 g/mol |
InChI |
InChI=1S/C12H25O2Si2/c1-15(2)14-16(3,4)8-7-10-5-6-11-12(9-10)13-11/h10-12H,5-9H2,1-4H3 |
InChI-Schlüssel |
XREJXWGAFGIVTG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)O[Si](C)(C)CCC1CCC2C(C1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


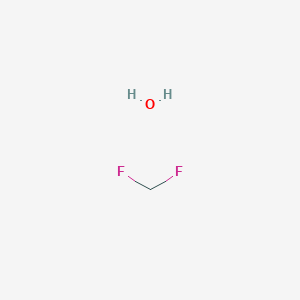
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
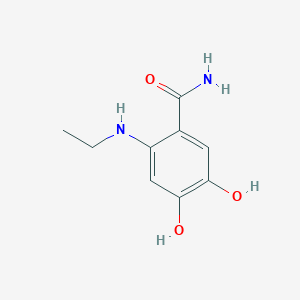
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
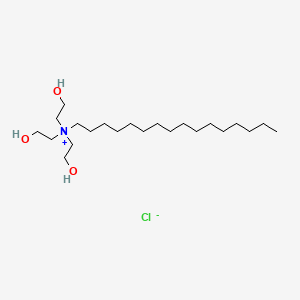
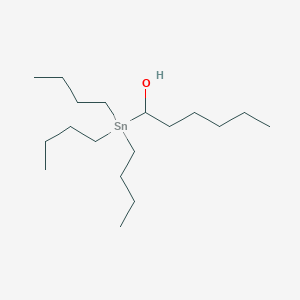
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
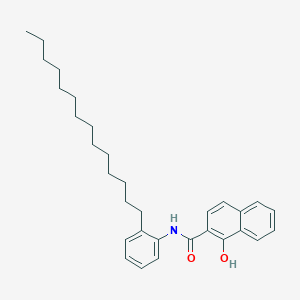

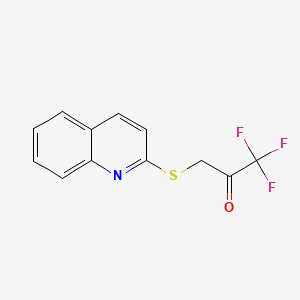

![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
